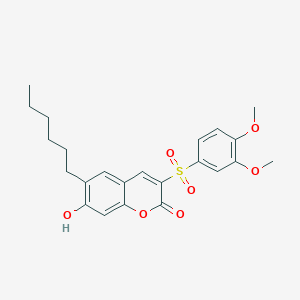
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the cyclization of substituted isoindole derivatives. This method typically uses cyclization reactions under specific conditions to form the benzoxazepine ring .
- Another approach involves the esterification of biologically active salicylanilides with N-protected amino acids, followed by cyclization to form the benzoxazepine structure .
Industrial Production Methods:
- Industrial production methods for this compound often involve the use of microwave heating to synthesize pyrimido-oxazepine analogs . This method is efficient and can be scaled up for larger production.
Types of Reactions:
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Methanol, ethanol, dichloromethane.
Major Products:
- Oxidation products: Oxidized derivatives of the benzoxazepine ring.
- Reduction products: Reduced forms of the benzoxazepine ring.
- Substitution products: Substituted benzoxazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrahydro-1,4-benzothiazepine: Similar in structure but contains a sulfur atom instead of oxygen.
1,4-Benzodiazepine: Contains a nitrogen atom in place of the oxygen atom in the benzoxazepine ring.
Uniqueness:
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)9-7-3-1-2-4-8(7)14-6-5-12-9/h1-4,9,12H,5-6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFYGKGHFARFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2972397.png)
![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2972398.png)
![N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2972399.png)

![2-[9-(4-fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid](/img/structure/B2972401.png)
![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)



![{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)
![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)
![5-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide](/img/structure/B2972418.png)
